molecular formula C24H23NO2 B5863552 2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one

2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one

Cat. No.: B5863552
M. Wt: 357.4 g/mol
InChI Key: JXJGABONSPDNMM-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one is an organic compound with a complex structure that includes a quinoline ring, a phenoxy group, and a methylphenyl group

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many tetrahydroquinoline derivatives have shown various biological activities, including antimicrobial and anticancer effects .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. Additionally, studies could investigate its synthesis and structural modifications to improve its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methylphenylphenol with 1-(1,2,3,4-tetrahydroquinolyl)ethanone under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

What sets 2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methylphenyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-8-10-19(11-9-18)20-12-14-22(15-13-20)27-17-24(26)25-16-4-6-21-5-2-3-7-23(21)25/h2-3,5,7-15H,4,6,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGABONSPDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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